[4-[(Z)-2-benzamido-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate
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Overview
Description
[4-[(Z)-2-benzamido-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamido group, an ethoxyanilino group, and a methoxyphenyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-2-benzamido-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with benzoyl chloride to form the benzamido intermediate. This intermediate is then reacted with 2-methoxyphenyl acetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
[4-[(Z)-2-benzamido-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
[4-[(Z)-2-benzamido-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of [4-[(Z)-2-benzamido-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
[4-[(Z)-2-benzamido-3-(4-bromoanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate: Similar structure but with a bromo group instead of an ethoxy group.
[4-[(Z)-2-benzamido-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxyanilino group in [4-[(Z)-2-benzamido-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate imparts unique chemical and biological properties, making it distinct from its analogs. This uniqueness can be leveraged in various applications, particularly in drug development and chemical synthesis.
Properties
IUPAC Name |
[4-[(Z)-2-benzamido-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-4-34-22-13-11-21(12-14-22)28-27(32)23(29-26(31)20-8-6-5-7-9-20)16-19-10-15-24(35-18(2)30)25(17-19)33-3/h5-17H,4H2,1-3H3,(H,28,32)(H,29,31)/b23-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWDYQMHWSGIHM-KQWNVCNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC(=O)C)OC)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C)OC)/NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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